tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13742298
InChI: InChI=1S/C14H22N2O3/c1-10-5-6-11(15)9-12(10)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17)
SMILES: CC1=C(C=C(C=C1)N)OCCNC(=O)OC(C)(C)C
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol

tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate

CAS No.:

Cat. No.: VC13742298

Molecular Formula: C14H22N2O3

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate -

Specification

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
IUPAC Name tert-butyl N-[2-(5-amino-2-methylphenoxy)ethyl]carbamate
Standard InChI InChI=1S/C14H22N2O3/c1-10-5-6-11(15)9-12(10)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17)
Standard InChI Key MKPFYQSPCOLKBM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N)OCCNC(=O)OC(C)(C)C
Canonical SMILES CC1=C(C=C(C=C1)N)OCCNC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate (CAS 1902961-84-5) is systematically named to reflect its substituents: a tert-butyl carbamate group attached to an ethyl chain linked to a 5-amino-2-methylphenoxy moiety . The Boc group ((CH3)3COCONH\text{(CH}_3\text{)}_3\text{COCONH}) protects the amine functionality, a common strategy in peptide synthesis to prevent unwanted side reactions . The phenoxyethylamine core contributes to its potential interactions with biological targets, as seen in analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H22N2O3\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}_3
Molecular Weight266.34 g/mol
SMILESCc1ccc(N)cc1OCCNC(=O)OC(C)(C)C
CAS Number1902961-84-5
DensityN/A
Melting PointN/A

Synthetic Methodologies

General Synthesis of Boc-Protected Amines

The synthesis of tert-butyl carbamates typically involves reacting primary or secondary amines with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under alkaline conditions . For example, in a representative procedure:

  • Amino Alcohol Protection: A solution of 2-((2-aminoethyl)amino)ethanol and Boc2O\text{Boc}_2\text{O} in tetrahydrofuran (THF) yields the Boc-protected intermediate .

  • Coupling Reactions: The protected amine is subsequently functionalized via nucleophilic substitution or reduction, as demonstrated in the synthesis of omisertinib intermediates .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc2O\text{Boc}_2\text{O}, THF, 0–25°C65–95%
Nucleophilic SubstitutionAlkyl halides, K2_2CO3_3, MeCN31–84%

Challenges in Synthesis

  • Steric Hindrance: The tert-butyl group may impede reaction kinetics, necessitating prolonged reaction times .

  • Byproduct Formation: Competing reactions, such as over-alkylation, require careful stoichiometric control .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Boc-protected amines like tert-butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate are pivotal in multi-step syntheses of therapeutics. For instance:

  • Osimertinib Analogs: Similar carbamates serve as precursors to epidermal growth factor receptor (EGFR) inhibitors .

  • Protease Inhibitors: The Boc group facilitates selective deprotection in peptidomimetics targeting viral proteases .

Structure-Activity Relationships (SAR)

Key structural determinants for bioactivity include:

  • Boc Group: Enhances solubility and stability during synthesis .

  • Phenoxy Moiety: Participates in π-π interactions with aromatic residues in enzyme active sites .

Comparative Analysis with Analogous Compounds

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate

This analog (CAS 263162-13-6) shares the Boc-ethylamine backbone but incorporates a methylamino group. It demonstrates superior solubility in polar solvents compared to the target compound .

tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate

Used in omisertinib synthesis, this compound highlights the importance of methoxy and dimethylamino groups in enhancing binding affinity to EGFR mutants .

Future Directions and Research Gaps

Unexplored Synthetic Routes

  • Enzymatic Protection: Lipase-mediated Boc protection could improve regioselectivity .

  • Flow Chemistry: Continuous-flow systems may optimize yields and reduce reaction times .

Biological Screening

Despite its potential, no published studies directly evaluate the biological activity of tert-butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate. Prioritizing assays for kinase inhibition or antimicrobial activity is recommended.

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